molecular formula C7H12O3 B011441 Glycidyl butyrate CAS No. 2461-40-7

Glycidyl butyrate

Cat. No. B011441
CAS RN: 2461-40-7
M. Wt: 144.17 g/mol
InChI Key: YLNSNVGRSIOCEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of glycidyl butyrate involves complex chemical reactions, including enzymatic resolutions and copolymerization processes. A two-step enzymatic resolution process for the production of (R)- and (S)-glycidyl butyrate highlights the compound's chiral significance, utilizing specific lipases for its preparation (Yu et al., 2007). Another method involves the emulsion polymerization of styrene-butadiene with glycidyl methacrylate to enhance the performance of materials, such as fuel-efficient tire treads (Kim et al., 2014).

Molecular Structure Analysis

The molecular structure of glycidyl butyrate and related compounds, such as glycidyl methacrylate (GMA), is analyzed using advanced techniques like infrared spectroscopy, NMR, and mass spectrometry. These analyses reveal the unique characteristics and reactivity ratios of these compounds, aiding in the understanding of their behavior in polymerization and other reactions (Shi et al., 1998).

Chemical Reactions and Properties

Glycidyl butyrate participates in various chemical reactions, demonstrating a range of properties essential for its applications. For instance, its reaction with epichlorohydrin does not exhibit azeotropic behavior, allowing for the accurate determination of activity coefficients and the understanding of its thermodynamic properties (Huang et al., 2012).

Physical Properties Analysis

The analysis of glycidyl butyrate's physical properties is crucial for its application in various fields. Studies on its vapor-liquid equilibria provide insights into its behavior under different pressures, essential for industrial processes involving this compound.

Chemical Properties Analysis

The chemical properties of glycidyl butyrate, such as its ability to undergo enzymatic hydrolytic resolution, are of particular interest. This compound's enantioselective hydrolysis, facilitated by specific lipases, underscores its importance in producing enantiomerically pure substances, which is vital in the pharmaceutical and chemical industries (Da, 2004).

Scientific Research Applications

  • Graft Copolymer Preparation : Tsarevsky, Bencherif, and Matyjaszewski (2007) discussed using glycidyl butyrate in preparing graft copolymers through a combination of Atom Transfer Radical Polymerization (ATRP) and click reactions. This method produces functionalized polymeric brushes with hydrophilic polyethylene oxide (PEO) side chains, which have potential applications in materials science (Tsarevsky, Bencherif, & Matyjaszewski, 2007).

  • Recording Media : Andrieș et al. (2011) found that carbazole-containing polymers, including PETPC:glycidyl butyrate, show promise for holographic and e-beam recording. These materials can reveal hidden gratings when etched (Andrieș et al., 2011).

  • Enantioselective Hydrolysis : Jia, Xu, Li, and Yu (2003) isolated a strain from soil that can hydrolyze the (S)-enantiomer of glycidyl butyrate enantioselectively, optimal at pH 5.3 and 42°C. This has implications in producing enantiomerically pure compounds for pharmaceuticals and other industries (Jia, Xu, Li, & Yu, 2003).

  • Enzymatic Resolution : Palomo et al. (2006) demonstrated the use of a lipase from Candida antarctica for the high enantioselective production of pure (S)-glycidyl butyrate. This process is significant in producing enantiopure chemicals (Palomo et al., 2006).

  • Crosslinking in Polymer Science : Magnet et al. (1992) explored the use of glycidyl methacrylate functionalized styrene-butyl acrylate copolymers, which can crosslink and affect the mechanical properties of materials. This has potential applications in materials science and engineering (Magnet et al., 1992).

  • Optimization of Enzymatic Processes : Qian, Zhou, and Kuang (2008) determined optimal parameters for enzymatic resolution of glycidyl butyrate, achieving high enantiomeric excess. This study contributes to the efficiency of biocatalytic processes (Qian, Zhou, & Kuang, 2008).

Future Directions

: NIST/TRC Web Thermo Tables (WTT) - Glycidyl Butyrate : Sigma-Aldrich - ®-(-)-Glycidyl Butyrate

properties

IUPAC Name

oxiran-2-ylmethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSNVGRSIOCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl butyrate

CAS RN

2461-40-7
Record name Glycidyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461407
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Record name 2461-40-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
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Synthesis routes and methods II

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mnmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 mn).
[Compound]
Name
(R,R)-(salen)Co(II)
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0 (± 1) mol
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[Compound]
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1
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91 mg
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4.32 g
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32 mL
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297 mL
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Synthesis routes and methods III

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
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reactant
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4.32 g
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297 mL
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reactant
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0 (± 1) mol
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reactant
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32 mL
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catalyst
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0.3 mL
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solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 ml,, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
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reactant
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Quantity
4.32 g
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reactant
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Quantity
297 mL
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Name
5b
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32 mL
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0.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glycidyl butyrate
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Glycidyl butyrate

Citations

For This Compound
609
Citations
JM Palomo, RL Segura, M Fuentes, CC Ortiz… - Enzyme and microbial …, 2006 - Elsevier
… The enzymatic hydrolytic resolution of (±)-glycidyl butyrate using a lipase from Candida … to obtain a quite pure (S)-glycidyl butyrate using as biocatalyst the CAL-B immobilized on a …
Number of citations: 32 www.sciencedirect.com
D Yu, L Wang, Q Gu, P Chen, Y Li, Z Wang, S Cao - Process Biochemistry, 2007 - Elsevier
… (R)- and (S)-glycidyl butyrate was investigated and the lipases … -glycidyl butyrate catalyzed by porcine pancreatic lipase (S-favored) with an E of 21 for production of (R)-glycidyl butyrate (…
Number of citations: 15 www.sciencedirect.com
JM Palomo, RL Segura, G Fernandez-Lorente… - Tetrahedron …, 2004 - Elsevier
The enantioselectivity of the lipase from Rhizopus oryzae for the small yet highly interesting (±)-glycidyl butyrate have been greatly modulated by the use of different immobilization …
Number of citations: 83 www.sciencedirect.com
DR Wu, SM Cramer, G Belfort - Biotechnology and …, 1993 - Wiley Online Library
A laboratory‐scale multiphase hollow fiber membrane reactor was employed to investigate the lipase‐catalyzed enzymatic resolution of racemic glycidyl butyrate. A mathematical …
Number of citations: 61 onlinelibrary.wiley.com
SY Jia, JH Xu, QS Li, JT Yu - Applied biochemistry and biotechnology, 2003 - Springer
A racemic glycidyl butyrate resolving strain, preliminarily identified as a Rhizopus sp., had been isolated from soil. Its extracellular lipase was found to enantioselectively hydrolyze the (S…
Number of citations: 13 link.springer.com
C Li, P Wang, D Zhao, Y Cheng, L Wang… - Journal of Molecular …, 2008 - Elsevier
… BSL2, is used in the kinetic resolution of glycidyl butyrate. A high enantiomeric ratio (E = 108… Under the optimum conditions, the remained (R)-glycidyl butyrate with high enantiopure (ee …
Number of citations: 11 www.sciencedirect.com
P Lozano, T De Diego, D Carrié, M Vaultier… - Journal of Molecular …, 2004 - Elsevier
… Continuous processes for glycidyl butyrate synthesis in supercritical carbon dioxide, … Continuous processes for glycidyl butyrate synthesis in supercritical CO 2 /IL biphasic systems was …
Number of citations: 98 www.sciencedirect.com
MA Khan, S Sinha, N Khandekar… - Journal of Natural …, 2011 - ncbi.nlm.nih.gov
… (R)-Glycidyl butyrate (RGB) is raw material for the synthesis of Linezolid drug substance. This RGB contains (S)-(+)-Glycidyl butyrate (SGB) and SGB appears in same concentration in …
Number of citations: 1 www.ncbi.nlm.nih.gov
C Jiang, J Yan - Letters in Organic Chemistry, 2011 - ingentaconnect.com
… the resolved (R)glycidyl butyrate by simple vacuum distillation. As we known, the boiling point of (R)-glycidyl butyrate is 192.6 ºC, so it is hard to get the pure (R)-glycidyl butyrate and (S)-…
Number of citations: 1 www.ingentaconnect.com
U Rakibe, R Yeole, V Rane, P Musmade, R Tiwari… - IOSR J …, 2018 - academia.edu
… separation of glycidyl butyrate and the quantification of S (+)-glycidyl butyrate. Separation was … The resolution between S (+)-glycidyl butyrate (SGB) and R (-)-glycidyl butyrate (RGB) …
Number of citations: 2 www.academia.edu

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